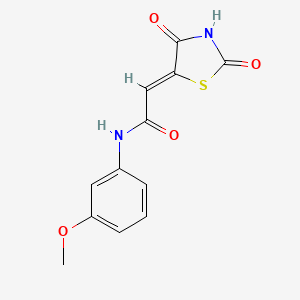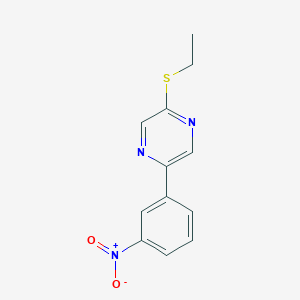![molecular formula C20H19ClN2O2 B2893161 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide CAS No. 2094426-12-5](/img/structure/B2893161.png)
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide, also known as CMEQ, is a synthetic compound that has been extensively studied for its promising anti-cancer properties. This compound belongs to the class of quinoline-based derivatives and has shown significant potential in inhibiting the growth of cancer cells in vitro and in vivo.
作用机制
The exact mechanism of action of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide is not fully understood. However, studies have suggested that this compound inhibits the activity of topoisomerase II, which is an enzyme that is necessary for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and cell death. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. However, studies have suggested that this compound can cause DNA damage and induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit angiogenesis, which can lead to the suppression of tumor growth.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide in lab experiments is its potential as an anti-cancer drug. Furthermore, this compound has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on different cancer cell lines. Another direction is to develop more effective formulations of this compound that can improve its solubility and bioavailability. Furthermore, studies can be conducted to investigate the potential of this compound as a combination therapy with other anti-cancer drugs. Finally, studies can be conducted to investigate the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成方法
The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide involves the reaction of 8-methylquinoline-3-carboxylic acid with thionyl chloride to yield 8-chloroquinoline-3-carboxylic acid. This acid is then reacted with 2-methoxyphenethylamine in the presence of triethylamine to obtain the intermediate product, 2-(2-methoxyphenyl)ethyl 8-chloroquinoline-3-carboxylate. Finally, this intermediate is reacted with methylamine to yield the desired product, this compound.
科学研究应用
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that this compound suppresses tumor growth and induces apoptosis in tumor cells. Furthermore, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth.
属性
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-7-6-8-14-11-16(19(21)23-18(12)14)20(24)22-13(2)15-9-4-5-10-17(15)25-3/h4-11,13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUAYJSIKQSPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NC(C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)


![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2893091.png)
![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate](/img/structure/B2893098.png)

![[3-(Propan-2-yl)oxetan-3-yl]methanol](/img/structure/B2893100.png)
